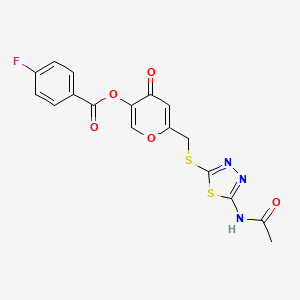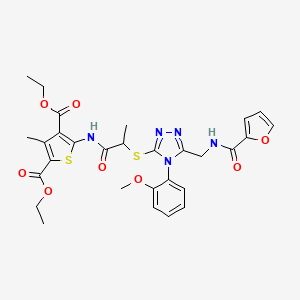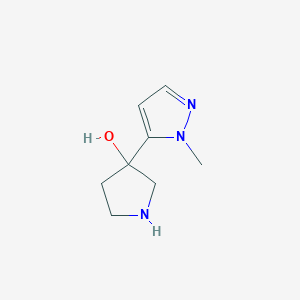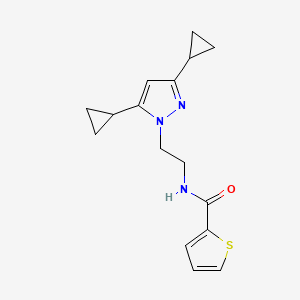
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H31N5O3 and its molecular weight is 437.544. The purity is usually 95%.
BenchChem offers high-quality N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurotransmission and Sleep Modulation
- The compound's relevance in sleep-wake modulation has been studied in the context of orexin receptors. Orexins, peptides produced by lateral hypothalamic neurons, play a critical role in wakefulness. The blockade of orexin receptors, specifically OX1R and OX2R, located in wake-active structures, has been shown to promote sleep. Studies have indicated that the selective inhibition of these receptors can initiate and prolong sleep, impacting neurotransmitters like histamine and dopamine (Dugovic et al., 2009).
Antifungal Properties
- Research has identified certain derivatives of the compound as effective antifungal agents. These derivatives demonstrate fungicidal activity against species like Candida and Aspergillus. The introduction of specific modifications to the compound's structure has resulted in improved plasmatic stability while retaining antifungal potency (Bardiot et al., 2015).
Anticancer Applications
- The compound and its derivatives have shown potential as anticancer agents. Specific modifications to the compound's structure have led to the synthesis of derivatives with significant antitumor activities. These activities include the inhibition of cancer cell growth in various cell lines, suggesting their potential in cancer therapeutics (Fang et al., 2016).
Neurokinin Receptor Antagonism
- Studies have also explored the compound's role as a neurokinin-1 receptor antagonist. This property indicates its potential utility in clinical treatments involving the nervous system, including conditions like depression and emesis (Harrison et al., 2001).
Fluorescence and Colorimetric Sensing
- Derivatives of the compound have been developed as fluorescent sensors and colorimetric pH sensors. These applications are significant in biomedical and chemical analyses, where precise measurement and visualization of biological or chemical processes are essential (Liu et al., 2015).
Propiedades
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-16(30)26-19-8-10-20(11-9-19)27-24(32)23(31)25-15-22(28(2)3)18-7-12-21-17(14-18)6-5-13-29(21)4/h7-12,14,22H,5-6,13,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSXTYUJXWXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetamidophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)



![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

amine hydrochloride](/img/no-structure.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)